molecular formula C13H13F3N2O2 B2538233 N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide CAS No. 1311856-38-8

N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide

Número de catálogo B2538233
Número CAS: 1311856-38-8
Peso molecular: 286.254
Clave InChI: PESHUCFBPSCYNT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of TAK-632 involves several steps, including the introduction of a cyanomethyl group, a methyl group, and a trifluoromethyl-phenoxy moiety. Detailed synthetic routes and reaction conditions are documented in scientific literature .


Molecular Structure Analysis

The molecular formula of TAK-632 is C₁₇H₁₄F₃N₃O₂S . Its structure consists of a benzo[d]thiazol-2-yl ring linked to a cyclopropanecarboxamide scaffold. The presence of the cyanomethyl, methyl, and trifluoromethyl-phenoxy substituents contributes to its biological activity .


Chemical Reactions Analysis

TAK-632 exhibits selective inhibition of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 kinases. It disrupts necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .


Physical And Chemical Properties Analysis

  • Solubility : TAK-632 exhibits favorable pharmacokinetic properties, including an oral bioavailability of 25.2% in rats .
  • Selectivity : Compound 42, an analogue of TAK-632, demonstrates >60-fold selectivity for RIPK3 over RIPK1 .

Mecanismo De Acción

The precise mechanism of action involves blocking the necroptotic pathway, thereby preventing cell death. By targeting RIPK3, TAK-632 interferes with the signaling cascade that leads to necroptosis. This inhibition has potential therapeutic implications for various diseases, including inflammatory conditions and degenerative disorders .

Direcciones Futuras

TAK-632 and related RIPK3-targeting small molecules represent promising lead structures for drug development. Future research should focus on optimizing pharmacokinetics, conducting clinical trials, and exploring potential therapeutic applications .

Propiedades

IUPAC Name

N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-9(12(19)18(2)8-7-17)20-11-6-4-3-5-10(11)13(14,15)16/h3-6,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESHUCFBPSCYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC#N)OC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.